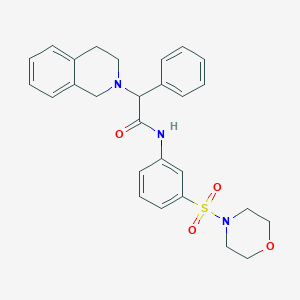
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a dihydroisoquinoline core, a morpholinosulfonyl group, and a phenylacetamide moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring.
Next, the morpholinosulfonyl group is introduced via sulfonylation, using reagents such as morpholine and sulfonyl chloride under basic conditions. The phenylacetamide moiety is then attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it acts as a potent inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to its active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide group provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of aldo-keto reductase AKR1C3 with a similar dihydroisoquinoline core.
2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethanamine: A related compound with a sulfonyl group and an ethanamine moiety.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-(morpholinosulfonyl)phenyl)-2-phenylacetamide is unique due to its combination of a dihydroisoquinoline core, a morpholinosulfonyl group, and a phenylacetamide moiety. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C27H29N3O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C27H29N3O4S/c31-27(28-24-11-6-12-25(19-24)35(32,33)30-15-17-34-18-16-30)26(22-8-2-1-3-9-22)29-14-13-21-7-4-5-10-23(21)20-29/h1-12,19,26H,13-18,20H2,(H,28,31) |
InChI Key |
ZQTFPVDSMJLEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















